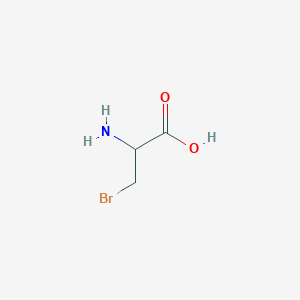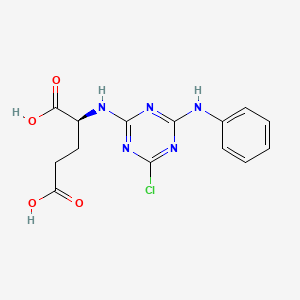
N-(4-Anilino-6-chloro-1,3,5-triazin-2-yl)-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with aniline to form 4-chloro-6-phenylamino-1,3,5-triazine. This intermediate is then reacted with (S)-glutamic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-methylaminopyrimidine
- 1,3,5-Triazine derivatives
- Phenylamino-substituted triazines
Uniqueness
(S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioicacid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
61955-54-2 |
|---|---|
Molekularformel |
C14H14ClN5O4 |
Molekulargewicht |
351.74 g/mol |
IUPAC-Name |
(2S)-2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]pentanedioic acid |
InChI |
InChI=1S/C14H14ClN5O4/c15-12-18-13(16-8-4-2-1-3-5-8)20-14(19-12)17-9(11(23)24)6-7-10(21)22/h1-5,9H,6-7H2,(H,21,22)(H,23,24)(H2,16,17,18,19,20)/t9-/m0/s1 |
InChI-Schlüssel |
JQIFQPLGLMNTPI-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)


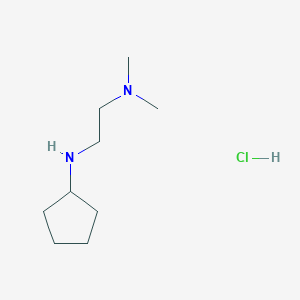
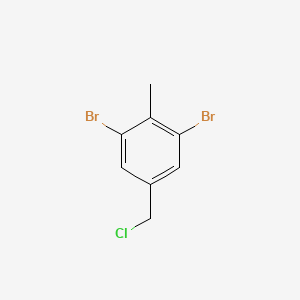




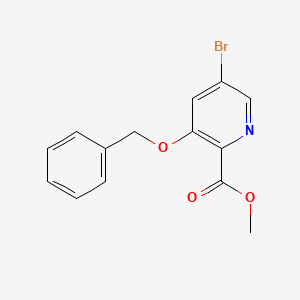
![6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid](/img/structure/B13138524.png)
![3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13138525.png)
